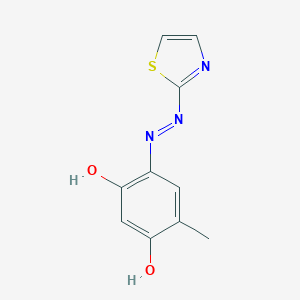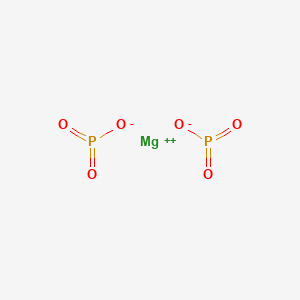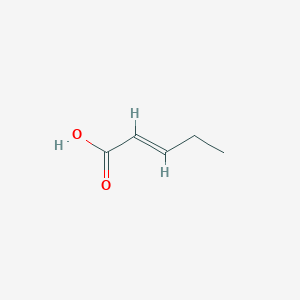
Tin Sn-119
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white, soft, and malleable metal that has been used in various applications, including soldering, plating, and as a component in alloys. Tin has several isotopes, including Sn-119, which has been the subject of scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
1. NMR Spectroscopy
Tin (Sn) compounds are significant in both basic research and industrial applications. The isotope Sn-119 is predominantly used in tin NMR spectroscopy due to its favorable properties such as abundance, magnetic moment, and NMR frequency. Research has compiled and updated Sn-119 chemical shifts from studies on organotin and inorganic tin compounds. The Sn-119 NMR parameters serve as a sensitive tool in discussing structure and bonding in tin compounds, significantly contributing to understanding the qualitative interpretation of Sn-119 data (Wrackmeyer, 1985).
2. Material Science and Thin Film Analysis
Gray tin films enriched by over 95% Sn-119, grown on CdTe(001) wafers, are characterized by inelastic nuclear resonance spectroscopy. These films, used in semiconductors, benefit from the analysis of resonant scattering of nuclear transitions, providing insights into the tin phonon densities of states. The properties essentially of the bulk are revealed, yet calculations allow investigation of surface and interface regions at an atomic level (J. Gomez et al., 2003).
3. Investigation of Physical Properties of Semiconductor Materials
An NMR and EPR study of cubic π-phase SnS semiconductor nanoparticles compared with orthorhombic α-SnS reveals novel insights. The NMR spectrum indicates two inequivalent tin atoms in the cubic SnS crystal structure, providing a deeper understanding of the physical properties of the newly discovered cubic π-SnS, an emerging semiconducting material system (A. Panich et al., 2020).
4. Low-Temperature NMR Thermometry
Sn-119 has been studied in the context of low-temperature NMR thermometry. The nuclear spin-lattice relaxation times for the tin isotopes Sn-117 and Sn-119 have been measured, providing valuable data for thermometer applications in extremely low-temperature conditions (H. Ahola et al., 1980).
5. Analysis of Framework Incorporation in Catalytic Materials
Dynamic Nuclear Polarization (DNP) NMR has been used for characterizing zeolites containing natural abundance Sn without the need for Sn-119 isotopic enrichment. This method is crucial for verifying the successful incorporation of the tin metal center into the zeolite framework, affecting the catalytic activity of tin-containing zeolites like Sn-Beta (William R. Gunther et al., 2014).
6. Spectroscopic Studies of Microporous Layered Tin Sulfide Materials
Sn-119 solid-state nuclear magnetic resonance and Mossbauer, among other spectroscopic techniques, have been employed to study the structure–property relations of microporous layered tin sulfides. These materials can behave as both molecular sieve and intercalation materials for various guests, offering unique properties for potential applications (Tong Jiang et al., 1998).
Propiedades
Número CAS |
14314-35-3 |
|---|---|
Nombre del producto |
Tin Sn-119 |
Fórmula molecular |
Sn |
Peso molecular |
118.903311 g/mol |
Nombre IUPAC |
tin-119 |
InChI |
InChI=1S/Sn/i1+0 |
Clave InChI |
ATJFFYVFTNAWJD-IGMARMGPSA-N |
SMILES isomérico |
[119Sn] |
SMILES |
[Sn] |
SMILES canónico |
[Sn] |
Otros números CAS |
14314-35-3 |
Sinónimos |
119Sn isotope Sn-119 isotope Tin-119 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



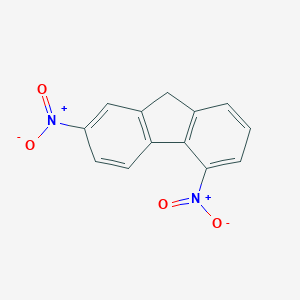
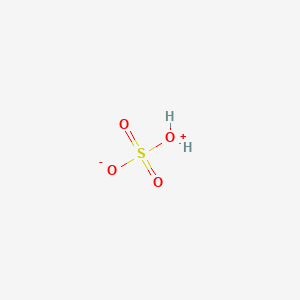
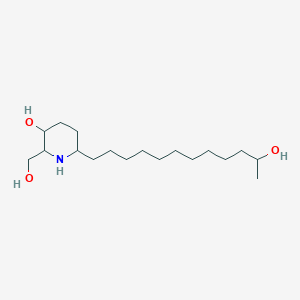
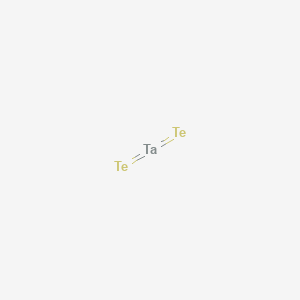
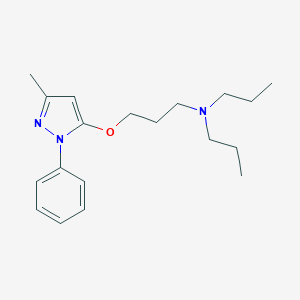
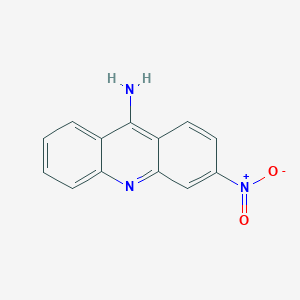
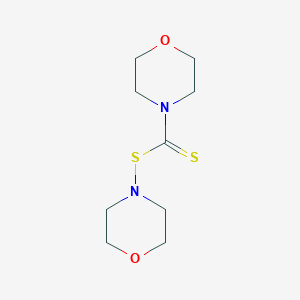
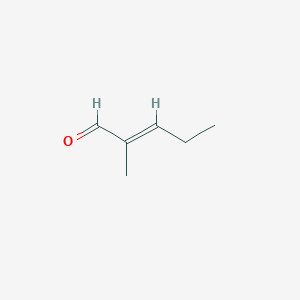
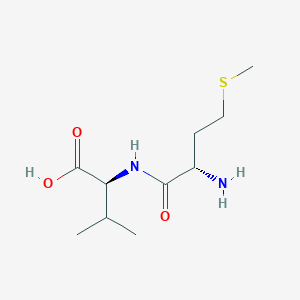
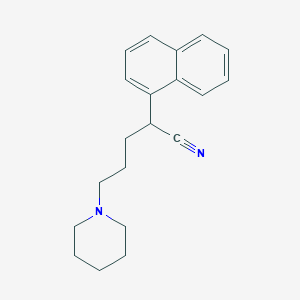
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
